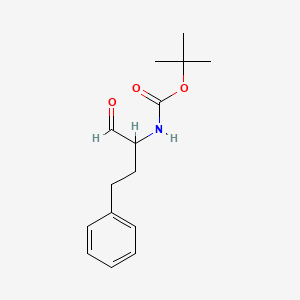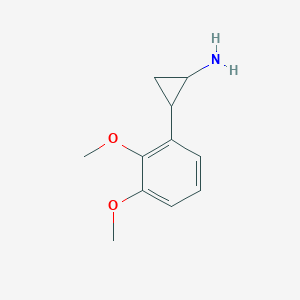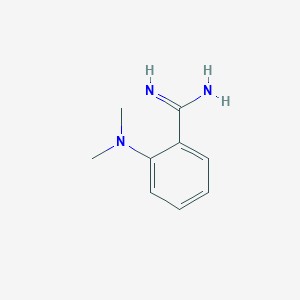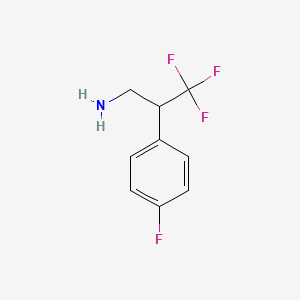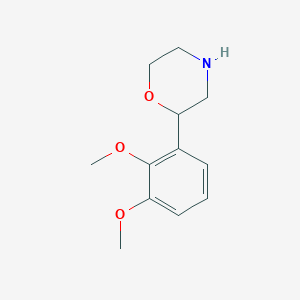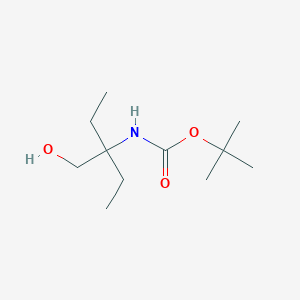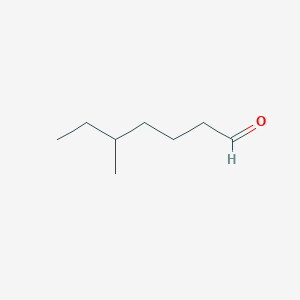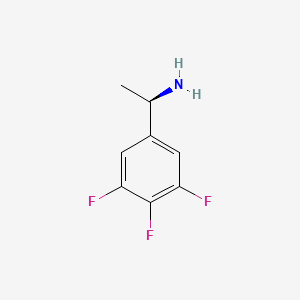![molecular formula C13H9F3S B13604515 2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
2-[4-(Trifluoromethyl)phenyl]benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1-thiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]benzene-1-thiol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves radical trifluoromethylation, which introduces the trifluoromethyl group into the aromatic ring through radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiophenol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiophenols, and various substituted aromatic compounds. These products can be further utilized in the synthesis of more complex molecules or as intermediates in industrial processes.
Scientific Research Applications
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol has a wide range of scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological systems and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)phenyl]benzene-1-thiol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The thiol group can form covalent bonds with target molecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylisocyanate
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(trifluoromethyl)phenol
Uniqueness
2-[4-(trifluoromethyl)phenyl]benzene-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H9F3S |
|---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzenethiol |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H |
InChI Key |
ORDLMOMAAWQUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)

![[1,3]Thiazolo[3,2-d]tetrazole](/img/structure/B13604449.png)

